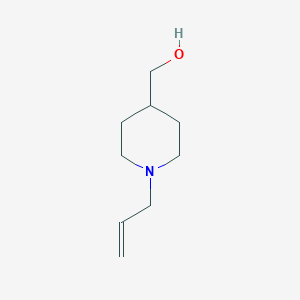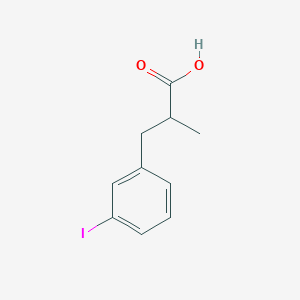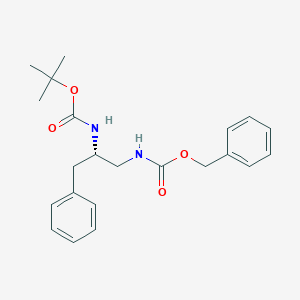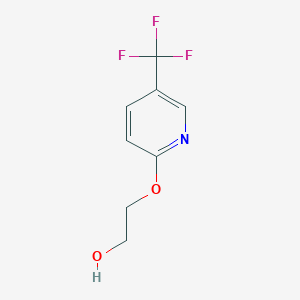
1-Allyl-4-hydroxymethylpiperidine
Vue d'ensemble
Description
1-Allyl-4-hydroxymethylpiperidine, also known as AHMP, is a piperidine derivative that is closely related to the opioid fentanyl. It has a molecular formula of C9H17NO .
Synthesis Analysis
Piperidones, which include this compound, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis
The molecular structure of this compound includes an allyl group, which contributes to its potent analgesic properties. Its molecular weight is 155.24 g/mol.Applications De Recherche Scientifique
Synthesis and Catalysis
- Ene-like Addition to Alkenes : The oxoammonium cation of a related compound, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium, demonstrates an ene-like addition to trisubstituted alkenes, producing allylic alkoxyamines in high yield. This indicates potential applications in organic synthesis and catalysis processes (Pradhan, Bobbitt, & Bailey, 2006).
Stereochemistry and Medicinal Chemistry Applications
- Stereochemical Studies : X-ray crystallographic studies of allylprodine hydrochloride, which includes a similar structural motif, contribute to understanding the role of conformation in interactions with analgetic receptors. This has implications in medicinal chemistry, particularly in the design of analgesics (Portoghese & Shefter, 1976).
Biological Activity and Drug Design
- Biological Activity Testing : Research involving the synthesis of benzoxazine and aminomethyl derivatives from eugenol, including compounds with an allyl group, explores their biological activity using tests like the brine shrimp lethality test. This can guide drug design and discovery (Rudyanto et al., 2014).
Organic Synthesis and Chemical Transformations
- Allyl Deprotection : Research on allyl deprotection for liberating free hydroxy, amino, and acid groups from corresponding allyl ethers, amines, and esters opens pathways in organic synthesis. This involves using polymethylhydrosiloxane, ZnCl2, and Pd(PPh3)4 for transformations (Chandrasekhar, Reddy, & Rao, 2001).
Surface Modification and Material Science
- Surface Hydroxylation of Polyethylene : Research involving plasma polymerization of allyl alcohol for the hydroxylation of polyethylene surfaces followed by silylation explores applications in material science and the development of biocompatible polymers (Wickson & Brash, 1999).
Orientations Futures
The future directions of 1-Allyl-4-hydroxymethylpiperidine and similar compounds could involve further exploration of their therapeutic potential. Piperidines are among the most important synthetic fragments for designing drugs , and therapeutic peptides, which include piperidine derivatives, have seen great progress in the last decade .
Propriétés
IUPAC Name |
(1-prop-2-enylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h2,9,11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGGTLREDMJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)
